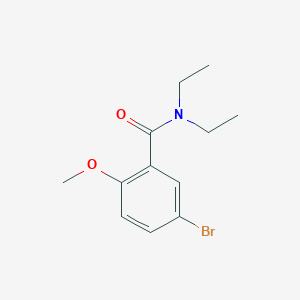
5-bromo-N,N-diethyl-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N,N-diethyl-2-methoxybenzamide, also known as BDMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDMB is a benzamide derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-bromo-N,N-diethyl-2-methoxybenzamide involves its interaction with various enzymes and receptors in the body. 5-bromo-N,N-diethyl-2-methoxybenzamide has been shown to inhibit the activity of MAO-B, which leads to an increase in dopamine levels in the brain. Additionally, 5-bromo-N,N-diethyl-2-methoxybenzamide has been shown to inhibit the activity of other enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition of enzyme activity has been linked to the potential neuroprotective and anticancer effects of 5-bromo-N,N-diethyl-2-methoxybenzamide.
Biochemical and Physiological Effects:
5-bromo-N,N-diethyl-2-methoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its inhibition of enzyme activity, 5-bromo-N,N-diethyl-2-methoxybenzamide has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects. Additionally, 5-bromo-N,N-diethyl-2-methoxybenzamide has been shown to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N,N-diethyl-2-methoxybenzamide in lab experiments is its high purity and good yields. Additionally, 5-bromo-N,N-diethyl-2-methoxybenzamide has been shown to have a selective inhibitory effect on certain enzymes, which makes it a useful tool for studying the function of these enzymes. However, one limitation of using 5-bromo-N,N-diethyl-2-methoxybenzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N,N-diethyl-2-methoxybenzamide. One potential direction is the development of 5-bromo-N,N-diethyl-2-methoxybenzamide as a neuroprotective agent for the treatment of Parkinson's disease. Additionally, further research is needed to fully understand the potential anticancer effects of 5-bromo-N,N-diethyl-2-methoxybenzamide and to develop it as a potential anticancer drug. Finally, there is potential for the use of 5-bromo-N,N-diethyl-2-methoxybenzamide as a tool for drug discovery, particularly in the development of selective enzyme inhibitors.
Synthesemethoden
The synthesis of 5-bromo-N,N-diethyl-2-methoxybenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with diethylamine and thionyl chloride. The resulting intermediate is then reacted with N,N-diethylamine to yield 5-bromo-N,N-diethyl-2-methoxybenzamide. This method has been reported to yield high purity and good yields of 5-bromo-N,N-diethyl-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N,N-diethyl-2-methoxybenzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-bromo-N,N-diethyl-2-methoxybenzamide has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine. This inhibition of MAO-B activity has been linked to neuroprotective effects in Parkinson's disease. In cancer research, 5-bromo-N,N-diethyl-2-methoxybenzamide has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for anticancer drug development. Additionally, 5-bromo-N,N-diethyl-2-methoxybenzamide has been studied for its potential use as a tool for drug discovery due to its ability to selectively inhibit certain enzymes.
Eigenschaften
IUPAC Name |
5-bromo-N,N-diethyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-4-14(5-2)12(15)10-8-9(13)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFYLRFPVQYCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)
![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)